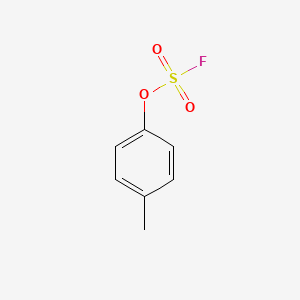![molecular formula C10H15BrO2 B1456902 4-溴双环[2.2.2]辛烷-1-甲酸甲酯 CAS No. 23062-51-3](/img/structure/B1456902.png)
4-溴双环[2.2.2]辛烷-1-甲酸甲酯
描述
“Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate” is a chemical compound with the CAS number 23062-51-3 . It has a molecular weight of 247.13 .
Synthesis Analysis
The synthesis of “Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate” involves purification by Combiflash Isco (Redisep, 40 g Silica, 6 percent EtOAc in petroleum ether) to yield the compound as an off-white solid . The yield is 71.2 percent .Molecular Structure Analysis
The molecular formula of “Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate” is C10H15BrO2 . The Inchi Code is 1S/C10H15BrO2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate” is a solid at room temperature . It should be stored in a dry, sealed environment at room temperature .科学研究应用
法沃斯基反应与立体化学
使用甲醇钠在不同溶剂中与相关的溴代双环化合物进行的法沃斯基反应展示了特定条件如何影响反应的立体化学结果。这在药物化学中合成立体选择性化合物中具有影响 (Itooka 等,1986)。
晶体结构分析
相关化合物 1-(4-溴苄基)-4-甲基-2,6,7-三氧杂双环[2.2.2]辛烷的合成和晶体结构展示了晶体学在理解分子构型中的重要性,这对开发新材料和药物至关重要 (Løiten 等,1999)。
电光特性
在 4-正烷基苯基 4-正烷基双环[2.2.2]辛烷-1-甲酸酯的酚部分中引入氟、氯、溴和氰基等取代基会导致具有显著向列范围的新酯。这些酯,特别是那些具有氟苯基的酯,用于电光应用,表明在显示技术中具有潜在用途 (Gray 和 Kelly,1981)。
有机合成中的烷基化
用甲基化双环[2.2.2]辛烷衍生物对溴代芳烃进行烷基化证明了这些化合物在合成各种有机分子中的用途,这些分子可能在制药和材料科学中得到应用 (Mezhnev 和 Geivandov,2011)。
有机反应中的催化
使用基于达克巴的离子液体作为涉及类似双环化合物的迈克尔加成反应的催化剂,说明了其在促进有机转化中的潜力,这在药物合成和化学制造中至关重要 (Keithellakpam 和 Laitonjam,2014)。
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
属性
IUPAC Name |
methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKJFWIGJBWLTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate | |
CAS RN |
23062-51-3 | |
| Record name | methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


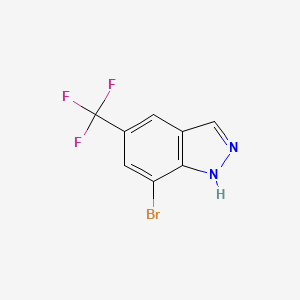
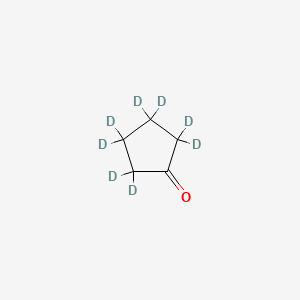
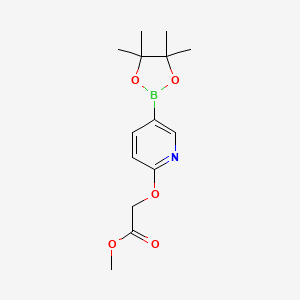
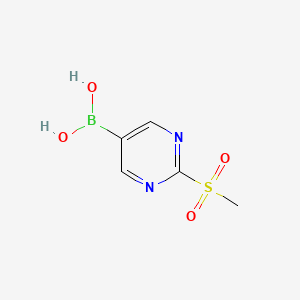

![Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine](/img/structure/B1456829.png)

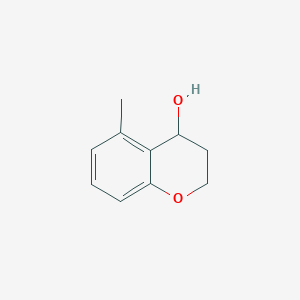
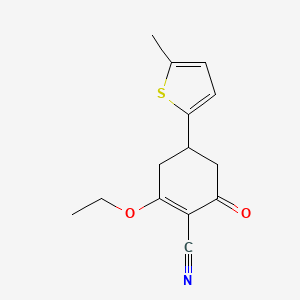
![4-Bromo-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1456833.png)
![3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid](/img/structure/B1456834.png)
![2-Oxaspiro[3.3]heptane-6,6-diyldimethanol](/img/structure/B1456839.png)
